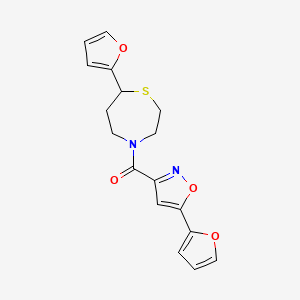

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-17(12-11-15(23-18-12)13-3-1-8-21-13)19-6-5-16(24-10-7-19)14-4-2-9-22-14/h1-4,8-9,11,16H,5-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYYGJAEBAZTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that incorporates both furan and thiazepane moieties. This structural combination suggests significant potential for various biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 292.36 g/mol. The presence of both furan and thiazepane rings is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 292.36 g/mol |

| CAS Number | 1795451-03-4 |

Biological Activity Overview

Research indicates that compounds containing thiazepane rings often exhibit antimicrobial and anticancer properties. The furan moiety is associated with various biological activities, including anti-inflammatory and antioxidant effects . Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation, indicating potential applications in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing their normal function.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the biological effects of similar compounds:

- Anticancer Activity : Thiazepane derivatives have shown promising results in inhibiting cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values indicating effective inhibition of tumor growth in vitro.

- Antimicrobial Properties : A study on thiazepane derivatives indicated that they possess significant antimicrobial activity against various bacterial strains, suggesting potential use as antibiotics.

- Neuroprotective Effects : Research on related compounds has revealed their ability to cross the blood-brain barrier and enhance neurotransmitter levels, which may indicate neuroprotective properties.

Comparative Analysis

To understand the uniqueness of this compound compared to other compounds, consider the following:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (7-(Furan-2-yl)-1,4-thiazepan) | Furan and thiazepane rings | Antimicrobial and anticancer |

| (5-(furan-2-yl)isoxazol) | Isoxazole ring | Anti-inflammatory |

| (7-Methylthiazepane) | Thiazepane structure | Unique pharmacological properties |

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Structural Analogues and Key Differences

The following table summarizes structural and functional differences between the target compound and related derivatives:

2.2. Functional and Pharmacological Insights

- Electronic Effects :

- The dual furan-2-yl groups in the target compound contrast with fluorophenyl (electron-withdrawing) or trifluoromethyl (lipophilic) substituents in analogues. Furan’s electron-rich nature may favor interactions with aromatic residues in enzyme binding pockets, whereas fluorine or CF₃ groups improve metabolic stability .

- Conformational Flexibility: The 1,4-thiazepane core provides greater flexibility compared to rigid scaffolds like dihydropyrimidinone or thiazole-triazole systems . This flexibility may enable adaptation to diverse binding sites but could reduce selectivity.

- Bioactivity Trends: Furan-containing methanones (e.g., derivatives) show tyrosine kinase inhibition, suggesting the furan-isoxazole-thiazepane framework in the target compound could have similar applications . Coelenterazine analogues () highlight furan’s role in luminescence, though the target compound’s utility in bioimaging remains unexplored .

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Conditions | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 60–80°C (cyclization step) | Prevents side reactions | |

| Solvent Polarity | DCM/THF for cyclization; EtOH for coupling | Enhances reaction efficiency | |

| Catalysts | Piperidine (0.1–0.5 eq) | Accelerates coupling kinetics | |

| Reaction Time | 12–24 hours (cyclization) | Ensures complete ring closure |

(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing the compound's structure and assessing purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the presence of furan, thiazepane, and isoxazole moieties via characteristic shifts (e.g., furan protons at δ 6.2–7.4 ppm) .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and heterocyclic ring vibrations .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ expected for C21H19N2O4S) .

- HPLC : Assesses purity (>95% via reverse-phase C18 columns) and monitors degradation products .

(Advanced) How should researchers address contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

Conflicting data may arise from variations in assay conditions or structural analogs. Resolve discrepancies via:

- Orthogonal assays : Validate activity using independent methods (e.g., enzymatic vs. cell-based assays) .

- Structural analogs : Compare activity of derivatives (e.g., replacing furan with thiophene) to isolate functional group contributions .

- Computational modeling : Perform molecular docking to predict binding affinities and identify false positives .

(Advanced) What experimental strategies are recommended to evaluate the compound's stability under varying pH and temperature conditions?

Methodological Answer:

- Stress testing : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours .

- Analytical monitoring : Use HPLC to quantify degradation products (e.g., hydrolyzed furan rings or oxidized thiazepane) .

- Kinetic studies : Calculate degradation rate constants (k) and half-life (t½) to model shelf-life .

(Advanced) How can structure-activity relationship (SAR) studies be systematically designed to identify key functional groups influencing pharmacological activity?

Methodological Answer:

- Functional group substitution : Synthesize derivatives with modified substituents (e.g., halogenated furans or morpholine replacements) .

- Bioactivity screening : Test analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) and compare IC50 values .

- Quantitative SAR (QSAR) : Use computational tools to correlate electronic/steric parameters (e.g., logP, polar surface area) with activity .

Q. Table 2. SAR Design Framework

| Modification | Biological Target | Assay Type | Reference |

|---|---|---|---|

| Furan → thiophene | Antimicrobial activity | MIC against S. aureus | |

| Thiazepane ring oxidation | Anti-inflammatory activity | COX-2 inhibition assay |

(Advanced) What methodologies are suitable for investigating the compound's potential off-target interactions in biological systems?

Methodological Answer:

- Proteomic profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein binders .

- In silico docking : Screen against databases (e.g., ChEMBL) to predict off-target binding .

- Cytotoxicity panels : Assess effects on human cell lines (e.g., HEK293) to rule out non-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.